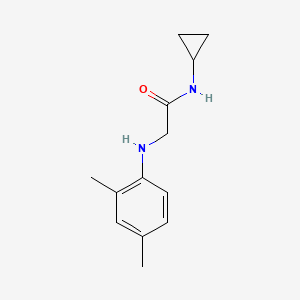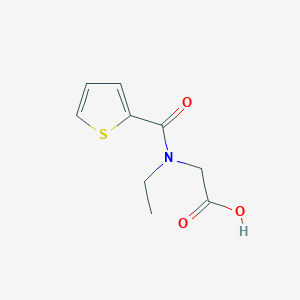
tert-Butyl (7-bromo-2-hydroxynaphthalen-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7-bromo-2-hydroxynaphthalen-1-yl)carbamate: is an organic compound with the molecular formula C15H16BrNO3. It is a derivative of naphthalene, featuring a bromine atom at the 7th position and a hydroxyl group at the 2nd position, with a tert-butyl carbamate group attached to the naphthalene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-bromo-2-hydroxynaphthalen-1-yl)carbamate typically involves the bromination of 2-hydroxynaphthalene followed by the introduction of the tert-butyl carbamate group. The process can be summarized as follows:
Bromination: 2-hydroxynaphthalene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.
Carbamate Formation: The brominated product is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the tert-butyl carbamate derivative
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl (7-bromo-2-hydroxynaphthalen-1-yl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane, depending on the reagents and conditions used.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Deprotection: Strong acids like TFA or hydrochloric acid (HCl)
Major Products:
- Substituted naphthalenes with various functional groups replacing the bromine atom.
- Ketones or alkanes derived from the oxidation or reduction of the hydroxyl group.
- Free amines obtained after deprotection of the carbamate group .
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- May serve as a building block for the synthesis of biologically active compounds .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Could be used in the development of new polymers or coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl (7-bromo-2-hydroxynaphthalen-1-yl)carbamate largely depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions. The tert-butyl carbamate group serves as a protecting group for amines, which can be selectively removed under acidic conditions to reveal the free amine. This allows for the stepwise construction of complex molecules without interference from the amine functionality .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl carbamate: A simpler carbamate derivative used for protecting amines in organic synthesis.
tert-Butyl (7-bromoheptyl)carbamate: Another brominated carbamate with a different alkyl chain length.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate:
Uniqueness: The presence of both a bromine atom and a hydroxyl group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H16BrNO3 |
|---|---|
Molekulargewicht |
338.20 g/mol |
IUPAC-Name |
tert-butyl N-(7-bromo-2-hydroxynaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H16BrNO3/c1-15(2,3)20-14(19)17-13-11-8-10(16)6-4-9(11)5-7-12(13)18/h4-8,18H,1-3H3,(H,17,19) |
InChI-Schlüssel |
NYCXJDDTBJDBKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC2=C1C=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)


![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)


